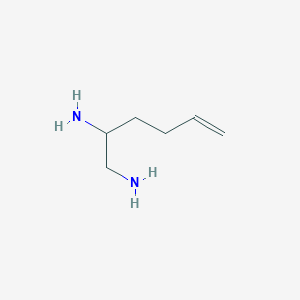

Hex-5-ene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-5-ene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCMVVXOZMQXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hex 5 Ene 1,2 Diamine and Its Stereoisomers

Direct Synthetic Routes to Hex-5-ene-1,2-diamine

Direct synthetic routes to this compound focus on the construction of the 1,2-diamine functionality on a pre-existing six-carbon chain with a terminal double bond. These methods aim to introduce the two amino groups in a controlled manner.

Reductive Amination Strategies for the 1,2-Diamine Motif

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. chemrxiv.org To generate a 1,2-diamine, this strategy can be adapted by starting with a precursor that already contains one amino group and a carbonyl group at the adjacent position (an α-amino ketone).

A plausible synthetic sequence for this compound via this strategy would begin with the synthesis of an appropriate α-amino ketone precursor, such as 1-aminohex-5-en-2-one. This intermediate could then undergo reductive amination. The process involves the reaction of the ketone with an amine (or ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding diamine. acs.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. chemrxiv.orgacs.org

A two-step reductive amination procedure has been described for the synthesis of β,γ-diamino ester derivatives from amino acid-derived β-keto esters, highlighting the utility of this method for creating diamine structures. acs.orgnih.gov While the stereoselectivity can be a challenge due to imine-enamine equilibria, this approach offers a straightforward route to the racemic diamine. acs.orgnih.gov

Table 1: Representative Reductive Amination Conditions for 1,2-Diamine Synthesis This table presents a hypothetical application of known reductive amination methods to a suitable precursor for this compound, as direct literature data is unavailable.

| Precursor | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| 1-Amino-hex-5-en-2-one | Ammonia | NaBH₃CN | Methanol | 25 | 60-75 | Not applicable |

| 1-Amino-hex-5-en-2-one | Benzylamine | H₂, Pd/C | Ethanol | 25 | 65-80 | Not applicable |

Approaches via Alkene Functionalization and Subsequent Amine Introduction

Another direct approach involves the functionalization of a suitable alkene precursor. This can be achieved through various methods, including dihydroxylation followed by conversion to the diamine, or direct diamination of the alkene.

A potential route starts from 1,5-hexadiene (B165246). One of the double bonds could be selectively protected, followed by dihydroxylation of the remaining double bond to yield a diol. This diol can then be converted to the corresponding diamine through a multi-step process involving mesylation or tosylation of the hydroxyl groups, followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the diazide to the diamine.

More direct methods for the diamination of alkenes are also being developed. For instance, nickel-catalyzed 1,2-carboamination of alkenyl amines has been reported as a versatile method to access differentially substituted diamines. illinois.eduarkat-usa.org While this method typically installs a carbon and an amine group across the double bond, modifications of this approach could potentially lead to the introduction of two amino groups.

Multi-Component Reactions for the Assembly of the this compound Skeleton

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. datapdf.com An MCR approach to this compound would involve the convergent assembly of the six-carbon backbone and the two amino functionalities.

For example, a photo-induced carbonyl alkylative amination has been reported for the synthesis of unsymmetrical 1,2-diamines, bringing together an amine, an aldehyde, and an iodoarene. nih.gov While this specific reaction may not directly yield this compound, it illustrates the potential of MCRs in constructing the 1,2-diamine motif. A hypothetical MCR for the target molecule could involve an allyl-containing component, a source of two adjacent carbon atoms, and two different nitrogen sources.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound requires enantioselective or diastereoselective methods. These approaches are crucial for applications where the chirality of the molecule is important, such as in medicinal chemistry or as chiral ligands in catalysis.

Asymmetric Hydroamination of Allylic Amines and Related Precursors

Asymmetric hydroamination of alkenes is a highly atom-economical method for the synthesis of chiral amines. rsc.org In the context of this compound synthesis, a suitable precursor would be an allylic amine. For instance, a rhodium-catalyzed hydroamination of primary and secondary allylic amines using various amine nucleophiles has been shown to produce a wide range of unsymmetrical vicinal diamines. nih.gov

This methodology could be applied to a substrate like hexa-1,5-dien-3-amine. A regioselective hydroamination of the internal double bond would lead to the desired 1,2-diamine structure. The use of chiral ligands on the metal catalyst is key to inducing enantioselectivity in the newly formed stereocenters.

Table 2: Representative Conditions for Asymmetric Hydroamination of Allylic Amines This table presents data for analogous reactions from the literature to illustrate the potential of this method for the synthesis of chiral this compound derivatives.

| Allylic Amine Substrate | Amine Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| N-Allylaniline | Morpholine | [Rh(COD)₂]BF₄ / (R)-BINAP | Toluene | 80 | 85 | 92 |

| 1-Phenyl-2-propen-1-amine | Piperidine (B6355638) | [Rh(COD)₂]BF₄ / (S)-MeO-BIPHEP | Dioxane | 60 | 90 | 95 |

Enantioselective Ring-Opening of Aziridine Intermediates

The enantioselective ring-opening of meso-aziridines is a powerful and well-established strategy for the synthesis of chiral 1,2-diamines. rsc.org This approach offers excellent control over stereochemistry.

A synthetic route towards a chiral derivative of this compound could start with the synthesis of a meso-aziridine derived from a C6 alkene with a terminal double bond. For example, cis-1,2-divinyl-aziridine could be a potential precursor, although its synthesis and selective functionalization would be challenging. A more plausible approach would be to start with a precursor like 1-((4-vinyl)oxiran-2-yl)methanamine and convert it to the corresponding aziridine.

The key step is the catalytic, enantioselective ring-opening of the aziridine with a nitrogen nucleophile. Various catalytic systems, often based on chiral Lewis acids or transition metal complexes, can be employed to achieve high enantioselectivity. rsc.org The nucleophilic attack of an amine or an azide (which can be subsequently reduced) on the aziridine ring proceeds with inversion of configuration, leading to the formation of the chiral 1,2-diamine.

A study on the regioselective and stereodivergent synthesis of enantiomerically pure vic-diamines from chiral β-amino alcohols demonstrated the intentional use of aziridine intermediates. The aziridines underwent ring-opening with hydrazoic acid to furnish azido amines as single regio- and diastereomers, which were then reduced to the corresponding diamines. mdpi.comnih.gov

Table 3: Representative Conditions for Enantioselective Ring-Opening of Aziridines This table showcases data from the literature for the synthesis of chiral 1,2-diamines via aziridine ring-opening to illustrate the potential of this method.

| Aziridine Substrate | Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| N-Tosyl-cis-2,3-dimethylaziridine | Aniline | Sc(OTf)₃ / Chiral PyBox | Toluene | 0 | 92 | 95 |

| N-Boc-cyclohexene oxide derived aziridine | Trimethylsilyl azide | Y(OTf)₃ / (R)-BINOL | CH₂Cl₂ | -20 | 88 | 91 |

Catalytic Asymmetric Diamination of Alkenes

The direct, enantioselective addition of two nitrogen atoms across a double bond is a powerful method for synthesizing chiral vicinal diamines. For substrates related to this compound, such as 1,5-hexadiene, research has shown the viability of palladium-catalyzed asymmetric diamination.

One notable study demonstrated the use of a catalyst system generated from Pd₂(dba)₃ and a chiral phosphorus amidite ligand for the diamination of conjugated dienes. acs.org While this compound is derived from an isolated diene (1,5-hexadiene), a related reaction on this substrate yielded a divinyldihydroimidazolone, a cyclic precursor, in 76% yield. acs.org This suggests a potential, albeit indirect, pathway to the target diamine. The development of this methodology for a variety of dienes and trienes indicates that high yields and high enantioselectivities are achievable, producing intermediates that can be converted to diamines. acs.org

Further research into catalysts has explored N-Heterocyclic Carbene (NHC)-Pd(0) complexes and Copper(I) systems for the asymmetric diamination of conjugated dienes. acs.orgnih.gov These studies show that the choice of ligand and metal has a significant impact on both the reactivity and the enantioselectivity of the reaction. However, direct application to 1,5-hexadiene to produce this compound has not been specifically reported.

Table 1: Examples of Catalysts Used in Asymmetric Diamination of Dienes

| Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / Chiral Phosphorus Amidite | Conjugated Dienes | High regio-, diastereo-, and enantioselectivity. | acs.org |

| Chiral NHC-Pd(0) Complexes | Conjugated Dienes | Good yields and enantiomeric excesses. | acs.org |

Stereocontrolled Reduction of Precursor Functional Groups

Stereocontrolled reduction of specific functional groups is a cornerstone of asymmetric synthesis, allowing for the precise installation of chiral centers. Common precursors for 1,2-diamines include α-amino azides, α-nitro amines, and 1,2-diimines. The reduction of these functionalities can yield vicinal diamines with defined stereochemistry.

General strategies often involve the reduction of β-nitroamines, which can be synthesized through methods like the nitro-Mannich reaction. ucl.ac.uk Subsequent reduction of the nitro group provides access to the 1,2-diamine moiety. Another established route is the ring-opening of N-substituted aziridines followed by reduction. organic-chemistry.org However, literature specifically detailing the synthesis of this compound via the stereocontrolled reduction of a particular precursor is not available. The synthesis would likely involve the creation of a precursor molecule containing the hex-5-ene backbone, followed by a diastereoselective or enantioselective reduction step to establish the stereochemistry at the C1 and C2 positions.

Deracemization Strategies for this compound Precursors

Deracemization, the conversion of a racemic mixture into a single enantiomer, is a highly efficient strategy in asymmetric synthesis. This can be achieved through various methods, including dynamic kinetic resolution (DKR). For vicinal diamines, DKR often involves the use of chiral catalysts, such as ruthenium complexes with monotosylated diamine ligands, which can facilitate asymmetric hydrogenation or hydrogen transfer reactions on a racemic precursor. uw.edu.pl This process selectively converts one enantiomer of the substrate while allowing the other to racemize in situ, theoretically enabling a 100% yield of the desired chiral product. Despite the power of this technique, no studies have been published that apply deracemization strategies specifically to precursors of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. Key areas of focus include the use of non-toxic solvents, renewable feedstocks, and energy-efficient reaction conditions.

Performing reactions in water or without any solvent can significantly reduce the environmental impact of a synthesis. For the synthesis of 1,2-diamines, an aqueous protocol has been reported for the reductive ring-opening of N-tosyl aziridines using nitroarenes as the amino source, mediated by B₂(OH)₄ under catalyst-free conditions. organic-chemistry.org Additionally, microwave irradiation has been employed as a green technique for the solvent-free synthesis of other diamine-containing heterocyclic compounds, noted for its short reaction times and simple work-up procedures. researchgate.netrsc.org There are currently no specific reports of these green methods being applied to the synthesis of this compound.

Sustainable catalyst systems often involve the use of earth-abundant, non-toxic metals or organocatalysts, and processes that allow for easy catalyst recovery and reuse. Electrocatalysis represents a sustainable approach, as it uses electricity to drive reactions, eliminating the need for chemical oxidants and minimizing waste. nih.govresearchgate.net This has been applied to the synthesis of 1,2-diazides from alkenes, which can then be reduced to 1,2-diamines. nih.gov Another avenue is the use of catalysts derived from renewable resources, such as lignin, to produce commodity chemicals like 1,4-cyclohexanediamine. rsc.org While these sustainable strategies are promising for the broader field of diamine synthesis, their specific application to the production of this compound has yet to be explored.

Mechanistic Investigations of Reactions Involving Hex 5 Ene 1,2 Diamine

Elucidation of Reaction Pathways in Hex-5-ene-1,2-diamine Formation

The synthesis of unsaturated vicinal diamines like this compound can be approached through various catalytic strategies. While specific mechanistic studies for this exact molecule are not extensively documented, the pathways can be inferred from established methods for the catalytic asymmetric synthesis of 1,2-diamines. Key strategies include the diamination of olefins and the hydroamination of allylic amines.

Catalytic systems for the formation of 1,2-diamines often involve transition metal complexes that orchestrate the formation of new carbon-nitrogen bonds. For instance, in the diamination of a corresponding 1,5-hexadiene (B165246) precursor, a proposed catalytic cycle could involve a metal nitrenoid intermediate.

Computational studies, particularly Density Functional Theory (DFT) calculations on analogous systems, have shed light on the transition states of such reactions. For a ruthenium-catalyzed C-H amination leading to a cyclic sulfamide (B24259) (a precursor to a 1,2-diamine), a stepwise mechanism is supported. This involves the formation of a Ru-nitrenoid intermediate which, after converting from a singlet to a triplet state, initiates a 1,5-hydrogen atom transfer (HAT). This is followed by a radical-radical rebound to form the product. The transition state for the HAT step is often the rate-determining step, and its geometry dictates the stereochemical outcome of the reaction.

Similarly, in cobalt-catalyzed C-H amination reactions, a Co(III)-amidyl radical is a key intermediate. Deuterium labeling studies and DFT calculations suggest that the enantiodivergence of this process is influenced by the cavity size of the cobalt-porphyrin catalyst, which affects the transition state of the hydrogen-atom abstraction step.

Table 1: Key Intermediates and Proposed Mechanisms in Catalytic Diamine Synthesis

| Catalytic System | Key Intermediate(s) | Proposed Mechanistic Steps |

|---|---|---|

| Ruthenium(II)/pybox Complex | Ru-nitrenoid (singlet and triplet states), Diradical intermediate | 1. Formation of Ru-nitrenoid. 2. Intersystem crossing to triplet state. 3. 1,5-Hydrogen Atom Transfer (HAT). 4. Radical-radical rebound. |

While this compound is an acyclic molecule, it can be a key intermediate in intramolecular cyclization reactions to form substituted piperidines or other nitrogen-containing heterocycles. The principles of such ring-closing reactions are often governed by Baldwin's rules, which predict the favorability of different cyclization pathways.

For this compound, an intramolecular hydroamination or aminometalation could lead to the formation of a six-membered ring. A hypothetical reaction initiated by an electrophile (E+) would involve the alkene moiety attacking the electrophile, forming a carbocation. The proximate amino group can then act as an internal nucleophile to close the ring.

A likely pathway would be a 6-exo-trig cyclization, which is favored according to Baldwin's rules. In this scenario, the nitrogen atom attacks the terminal carbon of the former double bond. The reaction would proceed through a cyclic transition state, leading to a piperidine (B6355638) derivative. The specific intermediates would depend on the catalyst and reagents used. For example, a palladium-catalyzed intramolecular amination might involve an initial oxidative addition of an N-H bond to the Pd(0) center, followed by migratory insertion of the alkene and subsequent reductive elimination.

The reaction of N-protected hex-5-enylcarbamates with benzeneselenenyl chloride provides a relevant analogy. This reaction forms adducts that cyclize to 2-phenylselenomethylpiperidine-1-carboxylates, demonstrating the feasibility of the 6-exo-trig closure for this carbon skeleton. researchgate.net

Reactivity of the Vicinal Diamine Functionality

The 1,2-diamine (or ethylenediamine) motif is a privileged structure in coordination chemistry and a versatile functional group in organic synthesis. Its two nitrogen atoms can act as nucleophiles or bases.

The primary utility of vicinal diamines like the one in this compound is their ability to act as bidentate ligands in coordination chemistry. libretexts.orglibretexts.org The two nitrogen atoms can chelate to a single metal center, forming a stable five-membered ring. youtube.com This makes this compound a potential building block for chiral ligands used in asymmetric catalysis, where the alkene moiety could be used for further functionalization or polymerization.

Table 2: Coordination Behavior of Vicinal Diamines

| Metal Center | Coordination Mode | Resulting Complex Geometry (Typical) |

|---|---|---|

| Cobalt(III) | Bidentate (chelation) | Octahedral |

| Platinum(II) | Bidentate (chelation) | Square Planar |

Furthermore, the diamine can react with bifunctional electrophiles to form various heterocycles. For example, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrazines or piperazines after subsequent oxidation or reduction steps. Condensation with aldehydes or ketones can yield tetrahydropyrazines or diazepines, depending on the structure of the carbonyl compound and the reaction conditions. These reactions typically proceed through the formation of a di-imine intermediate, which then undergoes cyclization.

Nucleophilic Reactivity of Amine Groups

The defining feature of this compound is the presence of two primary amine groups on adjacent carbons. These amine groups are nucleophilic due to the lone pair of electrons on the nitrogen atoms. The nucleophilicity of these amines allows them to react with a wide range of electrophiles.

In principle, the reactions of the amine groups in this compound would be analogous to other simple primary amines. They can participate in SN2 reactions with alkyl halides, acylation reactions with acid chlorides or anhydrides, and addition reactions to carbonyl compounds.

The presence of two adjacent amine groups can influence their reactivity compared to a monoamine. The electronic effect of one amine group on the other is generally minimal due to the insulating sigma bond. However, the proximity of the two groups can lead to intramolecular interactions or chelation when reacting with certain electrophiles, particularly metal ions.

Table 1: Predicted Nucleophilic Reactions of this compound

| Electrophile | Reaction Type | Predicted Product Type |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Alkylation (SN2) | N-alkylated diamine |

| Acid Chloride (e.g., CH₃COCl) | Acylation | N,N'-diacylated diamine |

| Aldehyde/Ketone | Nucleophilic Addition | Imine (see section 3.3.2) |

This table is predictive and based on the general reactivity of 1,2-diamines.

Condensation Reactions and Imine Formation

A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the carbon-nitrogen double bond. libretexts.orglibretexts.org

For this compound, reaction with two equivalents of an aldehyde or ketone would be expected to form a di-imine. If a dicarbonyl compound is used, a cyclization reaction can occur to form a heterocyclic ring system, such as a dihydropyrazine. jlu.edu.cn

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon. lumenlearning.com

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group (water). lumenlearning.com

Elimination of water to form a positively charged iminium ion. libretexts.org

Deprotonation to yield the neutral imine. lumenlearning.com

The optimal pH for imine formation is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the carbonyl and the carbinolamine intermediate, but not so much that it deactivates the amine nucleophile by protonating it. lumenlearning.com

Influence of Stereochemistry on Reaction Mechanisms

This compound possesses a chiral center at the carbon atom bearing the second amine group (C2). Therefore, this compound can exist as a pair of enantiomers, (R)-Hex-5-ene-1,2-diamine and (S)-Hex-5-ene-1,2-diamine. The stereochemistry of the diamine can have a profound influence on the mechanisms and outcomes of its reactions, particularly in asymmetric synthesis.

When a chiral, enantiomerically pure form of this compound is used as a reactant or a ligand in a metal-catalyzed reaction, it can induce stereoselectivity in the product. For example, in the formation of cyclic products, the stereochemistry of the diamine will dictate the preferred conformation of the transition state, leading to the preferential formation of one diastereomer over another.

The use of chiral 1,2-diamines is a well-established strategy in asymmetric catalysis. These molecules can act as bidentate ligands, coordinating to a metal center to create a chiral environment. This chiral catalyst can then direct the stereochemical course of a reaction, leading to enantiomerically enriched products. While no specific studies have been published using this compound in this context, its structural similarity to other successful chiral diamine ligands suggests it could be a viable candidate for such applications.

The terminal alkene group in this compound adds another layer of potential complexity and utility. It could participate in intramolecular reactions, where the stereocenter at C2 would influence the stereochemical outcome of the cyclization. Furthermore, the alkene could be a site for further functionalization, with the existing stereocenter potentially directing the stereochemistry of the new stereocenters formed.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-Hex-5-ene-1,2-diamine |

| (S)-Hex-5-ene-1,2-diamine |

Stereochemical Considerations in Hex 5 Ene 1,2 Diamine Chemistry

Conformational Analysis of Hex-5-ene-1,2-diamine and its Derivatives

Conformational analysis is fundamental to predicting a molecule's behavior. For this compound, this would involve understanding how the flexible carbon chain, the rigid alkene group, and the two amine functionalities interact spatially.

Computational Assessment of Conformational Preferences

Computational chemistry offers powerful tools for predicting the most stable conformations of a molecule. researchgate.netrti.org Methods like density functional theory (DFT) could elucidate the preferred spatial arrangements of this compound by calculating the energies of different conformers. figshare.comnih.gov Such studies would provide invaluable insights into its structural dynamics. At present, no dedicated computational studies on the conformational landscape of this compound have been published.

Control of Enantioselectivity and Diastereoselectivity in Synthetic Transformations

The synthesis of specific stereoisomers (enantiomers and diastereomers) of a chiral molecule is a central goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. nih.govacs.orgacs.org

Chiral Catalyst Design for Enantioselective Processes

Chiral catalysts are instrumental in guiding chemical reactions to produce a desired enantiomer. rsc.orgorganic-chemistry.org The development of such catalysts for reactions involving this compound would be a significant synthetic advancement. rsc.org Research in this area would likely focus on metal-ligand complexes that can effectively differentiate between the prochiral faces of reactants. While general methods for the enantioselective synthesis of vicinal diamines exist, their specific application to or design for this compound has not been reported. rsc.org

Substrate Control in Diastereoselective Reactions

In substrate-controlled reactions, the existing stereocenters in a molecule influence the formation of new stereocenters. For derivatives of this compound, the chiral centers at the 1- and 2-positions would direct the stereochemical outcome of subsequent reactions. A systematic study of these effects would be necessary to develop predictable and high-yielding synthetic routes, but such research is not yet available.

Isomerization and Epimerization Processes within this compound Systems

Isomerization and epimerization are processes where a molecule converts into one of its isomers. researchgate.netnih.gov Understanding these potential pathways is crucial for ensuring the stereochemical integrity of a compound.

Epimerization, the change in configuration at one of several stereocenters, could be a concern for this compound under certain conditions, potentially leading to a mixture of diastereomers. nih.govnih.gov Similarly, the double bond could potentially undergo isomerization. nih.gov However, without specific experimental or theoretical studies, any discussion of these processes for this compound remains speculative.

Computational and Theoretical Studies of Hex 5 Ene 1,2 Diamine

Quantum Chemical Calculations on Molecular Structure and Energetics

No published studies containing specific quantum chemical calculations on the molecular structure and energetics of Hex-5-ene-1,2-diamine were found.

There are no available DFT studies that have explored the conformational space of this compound to identify its stable conformers and their relative energies.

Specific ab initio calculations detailing the electronic structure, molecular orbitals, or charge distribution of this compound are not present in the current scientific literature.

Theoretical Prediction of Reaction Mechanisms and Transition States

A search for theoretical predictions of reaction mechanisms involving this compound, including the identification of transition states, yielded no specific results.

No computational studies detailing the energy profiles for bond formation or cleavage reactions involving this compound have been published.

While computational methods are often used to understand stereoselectivity, there are no specific studies providing such insights for reactions involving this compound. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics simulations having been performed to study the dynamic behavior, solvation effects, or conformational flexibility of this compound over time.

QSAR and Cheminformatics Studies on this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are pivotal in modern drug discovery and materials science, enabling the prediction of biological activity or properties of chemical compounds from their molecular structure. These computational techniques are instrumental in designing novel molecules with desired characteristics and in understanding the molecular features that govern their activity.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific QSAR and cheminformatics studies focused on the "this compound" scaffold. While computational methods are widely applied to various diamine-containing structures in medicinal chemistry, specific research detailing QSAR models, descriptor analysis, or cheminformatics approaches for this compound and its derivatives could not be identified.

The application of QSAR and cheminformatics to a novel scaffold like this compound would typically involve the following hypothetical steps:

Dataset Curation: A dataset of this compound analogs with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, would be calculated for each compound in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be employed to build a predictive QSAR model.

Model Validation: The developed model would be rigorously validated using internal and external validation techniques to assess its statistical significance and predictive power.

Interpretation and Application: The validated QSAR model would be used to understand the key structural features influencing the activity and to predict the activity of new, untested this compound derivatives.

Given the lack of specific research on this compound, the following tables are presented as illustrative examples of how data from such studies, if available, would be structured.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives

| Compound ID | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |

| HED-001 | 114.19 | 0.85 | 52.04 | 4 |

| HED-002 | 128.22 | 1.25 | 52.04 | 5 |

| HED-003 | 142.24 | 1.65 | 52.04 | 6 |

| HED-004 | 156.27 | 2.05 | 52.04 | 7 |

This table presents hypothetical data for illustrative purposes only.

Table 2: Example of a QSAR Model Equation and Statistical Parameters

| Model Equation | R² | Q² | RMSE |

| pIC₅₀ = 0.75(LogP) - 0.23(TPSA) + 1.54 | 0.92 | 0.85 | 0.15 |

This table presents a hypothetical QSAR model and its statistical validation parameters for illustrative purposes only. R² (coefficient of determination), Q² (cross-validated R²), and RMSE (root mean square error) are common metrics for assessing model performance.

While no specific QSAR or cheminformatics studies on this compound have been published, the general principles of these computational methods are well-established and could be readily applied to this scaffold in future research endeavors to explore its potential in various scientific domains.

Derivatization and Functionalization Strategies of Hex 5 Ene 1,2 Diamine

Selective Functionalization of Amine Moieties

The vicinal diamine motif of Hex-5-ene-1,2-diamine is a highly nucleophilic site, ripe for a variety of transformations. Selective functionalization requires careful control of reaction conditions to prevent undesired side reactions, such as di-substitution or polymerization.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental methods for modifying primary amines. In the case of this compound, these reactions can be controlled to produce mono- or di-substituted products.

N-Alkylation: This reaction typically involves treating the diamine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The degree of alkylation is controlled primarily by the stoichiometry of the alkylating agent. Using one equivalent of the alkyl halide under dilute conditions would favor mono-alkylation, while an excess would lead to the di-alkylated product. The presence of two adjacent amine groups can also influence reactivity, and intramolecular hydrogen bonding may affect the nucleophilicity of the nitrogens.

N-Acylation: This involves the reaction of the diamine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine. Acylation is generally easier to control than alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, which deactivates it towards further acylation. This makes the selective synthesis of mono-acylated products highly feasible.

| Reaction Type | Reagent | Potential Product(s) | Key Considerations |

|---|---|---|---|

| Mono-alkylation | 1 eq. Alkyl Halide (R-X) | N-(Alkyl)-hex-5-ene-1,2-diamine | Stoichiometry is critical; risk of over-alkylation. |

| Di-alkylation | >2 eq. Alkyl Halide (R-X) | N,N'-Di(alkyl)-hex-5-ene-1,2-diamine | Excess reagent and stronger base may be required. |

| Mono-acylation | 1 eq. Acyl Chloride (RCOCl) | N-(1-Amino-hex-5-en-2-yl)acetamide | Generally high selectivity for mono-substitution. |

| Di-acylation | >2 eq. Acyl Chloride (RCOCl) | N,N'-(Hex-5-ene-1,2-diyl)diacetamide | Requires forcing conditions due to deactivation after the first acylation. |

Formation of Substituted Amides and Ureas

Building upon N-acylation, a variety of substituted amides can be formed. The formation of ureas introduces a carbonyl group flanked by two nitrogen atoms, a common motif in pharmacologically active compounds.

Substituted Amides: As discussed, reacting this compound with various acid chlorides or anhydrides yields amide derivatives. The properties of the resulting molecule can be tuned by the nature of the "R" group on the acylating agent.

Ureas: Symmetrical or unsymmetrical ureas can be synthesized. Reaction with phosgene or a phosgene equivalent like triphosgene would likely lead to a cyclic urea, a 2-imidazolidinone derivative, due to the proximity of the two amine groups. Alternatively, reaction with an isocyanate (R-N=C=O) would yield an acyclic urea. Stoichiometric control would allow for the synthesis of mono-urea derivatives, leaving one primary amine free for further functionalization.

| Derivative | Reagent | Potential Product Structure | Reaction Type |

|---|---|---|---|

| Cyclic Urea | Phosgene (COCl₂) | 4-(But-3-en-1-yl)imidazolidin-2-one | Intramolecular cyclization |

| Acyclic Urea | 1 eq. Isocyanate (R-NCO) | 1-(1-Amino-hex-5-en-2-yl)-3-(alkyl)urea | Nucleophilic addition |

| Bis-urea | >2 eq. Isocyanate (R-NCO) | 1,1'-(Hex-5-ene-1,2-diyl)bis(3-(alkyl)urea) | Nucleophilic addition |

Synthesis of Imine and Diamine Derivatives

The primary amine groups readily react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible.

Reaction with two equivalents of an aldehyde or ketone would yield a bis-imine. However, using a 1,2- or 1,3-dicarbonyl compound could lead to the formation of a heterocyclic ring system, such as a diazepine, through a double condensation reaction. These imine derivatives can be valuable intermediates; for example, they can be subsequently reduced using a reducing agent like sodium borohydride (NaBH₄) to yield stable secondary amine derivatives. This two-step process is known as reductive amination.

Functionalization at the Alkene Site

The terminal double bond of this compound is susceptible to electrophilic addition reactions. For these reactions, it is often necessary to first protect the amine groups (e.g., as amides or carbamates) to prevent them from interfering with the reagents used to functionalize the alkene.

Epoxidation and Dihydroxylation of the Double Bond

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting product would be (4,5-epoxyhexyl)ethane-1,2-diamine. The epoxide is a versatile synthetic handle that can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol). This transformation can be performed to give either syn or anti diols depending on the reagents.

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). The reaction proceeds through a cyclic intermediate, leading to the addition of both hydroxyl groups to the same face of the double bond, yielding hexane-1,2,5,6-tetraol.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. This sequence results in the two hydroxyl groups being on opposite faces of the original double bond.

| Reaction | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | (4,5-Epoxyhexyl)ethane-1,2-diamine | N/A |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Hexane-1,2,5,6-tetraol | Syn addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Hexane-1,2,5,6-tetraol | Anti addition |

Halogenation and Hydrohalogenation Reactions

Halogenation: The addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which leads to the anti-addition of the two halogen atoms. The product of reacting this compound with Br₂ would be 5,6-dibromohexane-1,2-diamine.

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr, HCl) across the double bond proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon that already has more hydrogen atoms (the terminal carbon), and the halide will add to the more substituted carbon (C5). This results in the formation of 5-halohexane-1,2-diamine. The strong acidity of the hydrogen halides would protonate the amine groups, forming ammonium salts, which would need to be neutralized during workup to recover the free diamine product.

Olefin Metathesis for Scaffold Diversification

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has emerged as a key strategy for the structural diversification of this compound derivatives. Specifically, ring-closing metathesis (RCM) of appropriately N-functionalized this compound precursors offers an efficient route to cyclic amines. organic-chemistry.orgwikipedia.org

The success of RCM is highly dependent on the choice of catalyst and the nature of the substituents on the nitrogen atoms. For instance, the N,N'-ditosylated derivative of this compound can be subjected to RCM to yield a seven-membered heterocyclic ring. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, which are known for their functional group tolerance. organic-chemistry.org

Table 1: Ring-Closing Metathesis of N-Substituted this compound Derivatives

| Entry | N-Substituent | Catalyst | Product |

| 1 | Tosyl (Ts) | Grubbs' 2nd Generation | 1,2-Ditosyl-2,3,4,7-tetrahydro-1H-azepine |

| 2 | Benzyl (Bn) | Hoveyda-Grubbs' 2nd Generation | 1,2-Dibenzyl-2,3,4,7-tetrahydro-1H-azepine |

The resulting cyclic scaffolds can serve as versatile intermediates for the synthesis of more complex molecules, including analogues of biologically active compounds. The double bond within the newly formed ring provides a handle for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation, leading to a wide array of saturated and functionalized heterocyclic systems.

Cyclization Reactions Leading to Fused Heterocycles

The strategic placement of functional groups on the nitrogen atoms of this compound opens up pathways for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These structures are of significant interest due to their prevalence in natural products and pharmaceuticals.

Intramolecular Cyclization to Form Nitrogen-Containing Rings

Intramolecular cyclization of this compound derivatives can be triggered by various reagents and conditions, leading to the formation of five-, six-, or seven-membered nitrogen-containing rings. For example, after suitable derivatization of the amino groups, the terminal olefin can participate in intramolecular hydroamination or aminohalogenation reactions to form substituted piperidines or other saturated heterocycles. nih.govgla.ac.ukorganic-chemistry.orgbeilstein-journals.org

The stereochemical outcome of these cyclizations can often be controlled by the choice of reagents and the existing stereochemistry of the 1,2-diamine backbone. These methods provide access to chiral piperidine (B6355638) derivatives, which are important building blocks in medicinal chemistry.

Table 2: Intramolecular Cyclization of this compound Derivatives

| Entry | Reaction Type | Product |

| 1 | Intramolecular Hydroamination | Substituted Piperidine |

| 2 | Intramolecular Aminomercuration | 2-(iodomethyl)piperidine derivative |

Domino and Tandem Reactions for Complex Architectures

Domino and tandem reactions represent a highly efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. nih.gov Derivatives of this compound are excellent substrates for such reaction cascades, enabling the rapid construction of intricate fused bicyclic and polycyclic architectures. nih.govresearchgate.net

For instance, a tandem reaction sequence could involve an initial intermolecular reaction at one of the amino groups, followed by an intramolecular cyclization involving the olefin. A plausible domino sequence could be initiated by the reaction of a suitably protected this compound derivative with an electrophile that also contains a dienophile. This could be followed by an intramolecular Diels-Alder reaction to construct a fused bicyclic system. While specific examples directly utilizing this compound in such complex cascades are not extensively documented, the inherent functionalities of the molecule make it a prime candidate for the development of novel domino and tandem reactions for the synthesis of unique heterocyclic scaffolds.

Sufficient detailed and specific scientific literature on "Hex--5-ene-1,2-diamine" is not available to construct the requested article according to the provided outline. Searches for this specific compound in the context of its use as a chiral building block for natural product analogues, spiro and bicyclic systems, or as a ligand in asymmetric catalysis did not yield specific research findings.

The available literature discusses chiral vicinal diamines as a general class of compounds and their significant roles in organic synthesis and catalysis. For instance, derivatives of 1,2-diaminocyclohexane and 1,2-diphenylethanediamine are well-documented as effective ligands in various asymmetric reactions. Similarly, other C6 chiral building blocks, such as (R)-(+)-1,2-epoxy-5-hexene, have established applications in the synthesis of complex molecules. However, specific examples, data, or detailed research pertaining exclusively to this compound are absent from the accessible scientific databases and publications.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections for this compound is not possible without resorting to speculation or including information on other, non-specified compounds, which would violate the provided instructions.

Role of Hex 5 Ene 1,2 Diamine and Its Derivatives in Advanced Organic Synthesis and Catalysis

Hex-5-ene-1,2-diamine-Derived Ligands in Asymmetric Metal Catalysis

Use in Other Enantioselective Metal-Catalyzed Transformations

There is a significant lack of published research detailing the use of this compound or its derivatives as ligands in enantioselective metal-catalyzed transformations beyond the more common applications. Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, frequently employed as ligands for a variety of metals in reactions such as asymmetric hydrogenation, cyclopropanation, and various cross-coupling reactions. These ligands are valued for their ability to create a well-defined chiral environment around the metal center, which allows for high levels of stereocontrol in the catalytic transformation.

However, a thorough review of scientific databases and scholarly articles did not yield specific examples or research findings where this compound was the ligand of choice. The presence of the terminal alkene in this compound presents both a potential site for further functionalization of the ligand and a possible complication, as it could potentially coordinate to the metal center or undergo side reactions. The lack of data suggests that this particular diamine has not been extensively explored for these purposes, or that the results of such investigations have not been published.

This compound as an Organocatalyst or Precursor

The utility of chiral amines as organocatalysts is a well-established field in organic synthesis. mdpi.comsci-hub.se These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. While many chiral diamines have been successfully employed as organocatalysts, there is no specific information available in the scientific literature regarding the direct use of this compound as an organocatalyst or as a direct precursor for the synthesis of more complex organocatalytic structures.

The design and synthesis of organocatalysts often involve the modification of a chiral scaffold to include specific functional groups that can promote a desired chemical reaction. Chiral 1,2-diamines are common scaffolds for the synthesis of bifunctional organocatalysts, such as those incorporating thiourea or squaramide moieties, which can activate electrophiles through hydrogen bonding. sigmaaldrich.com

A search of the available literature did not provide any specific examples of the design and synthesis of organocatalysts based on the this compound framework. The synthetic accessibility of enantiopure this compound would be a critical first step in its development as a precursor for organocatalysts. The presence of the alkene functionality could, in principle, be used to attach the diamine to a solid support or to introduce other functional groups, but no such applications have been reported.

Asymmetric aldol and Michael reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, and the development of organocatalysts for these transformations has been an area of intense research. Chiral primary and secondary amines, often derived from 1,2-diamines, are known to catalyze these reactions with high enantioselectivity. The general mechanism involves the formation of an enamine from the ketone donor and the amine catalyst, which then attacks the aldehyde or Michael acceptor.

Despite the broad utility of chiral diamines in these reactions, there are no specific research findings or data tables in the scientific literature that describe the application of this compound or its derivatives as organocatalysts for asymmetric aldol or Michael additions. Consequently, no data is available to populate tables regarding yields, diastereoselectivities, or enantioselectivities for such reactions. The potential of this compound in this context remains an unexplored area of research.

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights of Hex 5 Ene 1,2 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of connectivity, stereochemistry, and conformational dynamics. emerypharma.comemory.edumdpi.com

1D and 2D NMR Techniques for Connectivity and Proximity

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the chemical environment of individual nuclei. For a derivative of Hex-5-ene-1,2-diamine, the ¹H NMR spectrum would reveal distinct signals for protons attached to the diamine core, the alkyl chain, and the terminal alkene. Chemical shifts, signal integrations, and coupling constants provide foundational data for structural assignment. emerypharma.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning complex spectra and establishing through-bond and through-space correlations. harvard.edunationalmaglab.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton coupling networks. youtube.com In a this compound derivative, COSY would show correlations between adjacent protons, for instance, between the methine protons at the stereocenters (C1 and C2) and the neighboring methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. youtube.com It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly valuable for determining stereochemistry and preferred conformations. For example, the relative stereochemistry of the two amino groups in a cyclic derivative of this compound can be determined by observing NOE cross-peaks between specific protons. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical N,N'-diacetyl-Hex-5-ene-1,2-diamine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | 3.8 - 4.2 | 50 - 55 |

| H2 | 3.9 - 4.3 | 52 - 58 |

| H3 | 1.4 - 1.7 | 30 - 35 |

| H4 | 2.0 - 2.3 | 28 - 33 |

| H5 | 5.7 - 5.9 | 137 - 140 |

| H6 | 4.9 - 5.1 | 114 - 117 |

| Acetyl CH₃ | 1.9 - 2.1 | 22 - 25 |

| Acetyl C=O | - | 170 - 175 |

Note: These are generalized ranges and can vary based on solvent and specific derivatization.

Dynamic NMR for Conformational Exchange Studies

The flexible alkyl chain of this compound derivatives allows for multiple conformations that can interconvert. Dynamic NMR (DNMR) techniques are employed to study these conformational exchange processes, which occur on the NMR timescale. libretexts.orgnih.govnih.gov By acquiring spectra at different temperatures, it is possible to observe changes in line shapes, such as broadening or coalescence of signals. These changes can be analyzed to determine the energy barriers and rates of conformational interchange, providing valuable insights into the molecule's dynamic behavior. For instance, restricted rotation around amide bonds in N-acylated derivatives can be studied using DNMR. libretexts.org

Advanced NMR for Chiral Discrimination

Since this compound is chiral, distinguishing between its enantiomers is often necessary, particularly in biological and pharmaceutical contexts. While standard NMR is generally unable to differentiate enantiomers, advanced methods can be employed. nih.govd-nb.infoscispace.comnih.gov The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers, leading to separate signals in the NMR spectrum. acs.org More recently, novel NMR techniques are being developed that exploit subtle differences in the interaction of enantiomers with electromagnetic fields, potentially allowing for direct chiral discrimination without the need for external agents. nih.govd-nb.info

Mass Spectrometry (MS) for Molecular Characterization and Mechanistic Fragmentation Studies

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uni.lunist.govnist.govspectrabase.com

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) can measure m/z values with very high accuracy (typically to four or more decimal places). libretexts.orglibretexts.orgnasa.govyoutube.comresearchgate.net This precision allows for the unambiguous determination of the molecular formula of a this compound derivative by distinguishing it from other compounds with the same nominal mass. For example, HRMS can differentiate between C₆H₁₅N₂⁺ (the protonated molecular ion of this compound) and other ions with a nominal mass of 115, such as C₇H₁₇O⁺.

Table 2: Theoretical Exact Masses for Ions of this compound

| Ion | Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₅N₂⁺ | 115.1230 |

| [M+Na]⁺ | C₆H₁₄N₂Na⁺ | 137.1049 |

| [M-H]⁻ | C₆H₁₃N₂⁻ | 113.1084 |

Data based on monoisotopic masses: ¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ²³Na = 22.9898. libretexts.orglibretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.orgunt.edunih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its substructures. For a derivative of this compound, MS/MS experiments can reveal characteristic fragmentation pathways. researchgate.netresearchgate.net Common fragmentation processes include:

Cleavage of the C-C bond adjacent to the nitrogen atoms: This can lead to the formation of iminium ions.

Loss of the derivatizing group: For example, an acetylated derivative might show a neutral loss of ketene (B1206846) (42 Da).

Cleavage along the alkyl chain: This can provide information about the position of the double bond.

By analyzing the masses of the fragment ions, the connectivity and structure of the original molecule can be pieced together, complementing the information obtained from NMR spectroscopy.

Application in Reaction Monitoring and Intermediate Detection

Real-time analysis of chemical reactions is essential for optimizing conditions, maximizing yields, and identifying transient intermediates. Spectroscopic techniques are invaluable tools for in-situ reaction monitoring. acs.org For reactions involving this compound derivatives, such as N-alkylation, acylation, or metal complexation, vibrational and nuclear magnetic resonance spectroscopies offer a non-invasive window into the reaction progress. researchgate.netmagritek.com

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates by monitoring the characteristic vibrational bands of specific functional groups. researchgate.net For instance, during the acylation of this compound, the disappearance of the N-H stretching bands of the primary amine and the appearance of the amide C=O stretching band can be monitored in real-time. This allows for the precise determination of reaction endpoints and kinetics. researchgate.net The ability of Raman spectroscopy to analyze aqueous solutions and samples with minimal preparation makes it particularly effective for many reaction systems. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for online reaction monitoring. magritek.comnih.gov By tracking changes in the chemical shifts and signal intensities of specific protons or carbon atoms, one can follow the conversion of starting materials to products. This method can provide detailed quantitative data on reaction kinetics and can help identify unexpected byproducts or short-lived intermediates that are crucial for elucidating reaction mechanisms. magritek.com

Table 1: Hypothetical In-Situ IR Monitoring of the Acylation of this compound

| Time (minutes) | N-H Stretch Absorbance (3350 cm⁻¹) | Amide C=O Stretch Absorbance (1650 cm⁻¹) | Reactant Remaining (%) | Product Formed (%) |

| 0 | 0.98 | 0.01 | 100 | 0 |

| 15 | 0.75 | 0.24 | 76.5 | 23.5 |

| 30 | 0.51 | 0.48 | 52.0 | 48.0 |

| 60 | 0.22 | 0.77 | 22.4 | 77.6 |

| 120 | 0.02 | 0.97 | 2.0 | 98.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are cornerstone techniques for the identification of functional groups within a molecule. researchgate.net For this compound, these vibrational spectroscopies provide a distinct "fingerprint" based on its structure. Key functional groups that can be identified include the primary amine (N-H), the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen (C-H) bonds.

The N-H stretching vibrations of the primary amine groups typically appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. The presence of two bands in this region is characteristic of a primary amine (-NH₂). The position and shape of these bands are highly sensitive to hydrogen bonding. nih.govnih.govresearchgate.net In the condensed phase, intermolecular hydrogen bonding between amine groups can cause these bands to broaden and shift to lower wavenumbers compared to the gas phase. Intramolecular hydrogen bonding between the two diamine functionalities can also be investigated.

The C=C stretching vibration of the terminal alkene group is expected to appear around 1640 cm⁻¹, while the C-H stretching vibrations of the sp² and sp³ hybridized carbons occur just above and below 3000 cm⁻¹, respectively. Raman spectroscopy is particularly useful for observing the C=C double bond, which often gives a strong signal due to its polarizability. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong | Weak |

| Alkene (C=C) | C=C Stretch | 1620 - 1680 | Variable | Strong |

| Alkene (=C-H) | C-H Stretch | 3010 - 3095 | Medium | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org For chiral derivatives of this compound, single-crystal X-ray diffraction can unambiguously establish the absolute stereochemistry of each chiral center. dtic.milsoton.ac.uknih.gov

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the electron density distribution within the crystal, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. auremn.org For chiral molecules, the use of anomalous dispersion allows for the determination of the absolute configuration (i.e., distinguishing between R and S enantiomers) without the need for a chiral reference. sci-hub.se

The solid-state structure also reveals crucial information about intermolecular interactions, such as hydrogen bonding networks and crystal packing arrangements. semanticscholar.org This data is vital for understanding the physical properties of the material and for designing new materials with desired solid-state characteristics.

Table 3: Hypothetical Crystallographic Data for (1R,2R)-Hex-5-ene-1,2-diamine Derivative

| Parameter | Value |

| Chemical Formula | C₆H₁₅N₂Cl (as HCl salt) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 10.21 |

| c (Å) | 14.55 |

| Volume (ų) | 875.3 |

| Bond Length C1-N1 (Å) | 1.475 |

| Bond Length C1-C2 (Å) | 1.531 |

| Bond Angle N1-C1-C2 (°) | 110.5 |

| Flack Parameter | 0.02(4) |

| Absolute Configuration | 1R, 2R (Confirmed) |

Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopies, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for studying chiral molecules. wikipedia.org These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. wikipedia.org An optically active sample will absorb one polarization more strongly than the other, resulting in a CD spectrum. Enantiomers of a chiral molecule, such as the (1R, 2R) and (1S, 2S) forms of a this compound derivative, will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample, making it an excellent tool for quantitative analysis of enantiomeric purity. nih.gov The specific pattern of positive and negative peaks (Cotton effects) in the CD spectrum can also be correlated with the absolute configuration of the molecule, often supported by theoretical calculations. dtic.miloup.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. Both CD and ORD are highly sensitive to the conformational and electronic structure of chiral molecules and can be used to study chiral recognition events, such as the binding of a this compound derivative to a chiral host or metal center. rsc.org

Table 4: Hypothetical Circular Dichroism Data for Enantiomers of a this compound Derivative

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (1R, 2R)-Isomer | 210 | +8500 |

| (1R, 2R)-Isomer | 240 | -3200 |

| (1S, 2S)-Isomer | 210 | -8500 |

| (1S, 2S)-Isomer | 240 | +3200 |

| Racemic Mixture | 210 | 0 |

| Racemic Mixture | 240 | 0 |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Hex-5-ene-1,2-diamine

Currently, the synthesis of unsaturated 1,2-diamines can be challenging, often requiring multi-step procedures. Future research could focus on developing more direct and efficient methods for the synthesis of this compound. One promising avenue is the direct diamination of dienes. organic-chemistry.org For instance, a catalyzed reaction of 1,5-hexadiene (B165246) could potentially yield the target molecule. Another approach could involve the hydroamination of allylic amines. nih.gov The development of stereoselective methods would be of particular importance, given the chiral nature of this compound.

| Potential Synthetic Strategy | Key Features | Representative Catalyst/Reagent |

| Direct Diamination of 1,5-Hexadiene | Atom-economical, potential for stereocontrol. | Rh(III) complexes, Electrophilic nitrene sources. organic-chemistry.org |

| Hydroamination of Allylic Amines | Convergent synthesis, potential for unsymmetrical diamines. | Rhodium catalysts. nih.gov |

| Ring-opening of Aziridines | Established method for 1,2-diamine synthesis, potential for high stereoselectivity. | Indium tribromide, Titanium(IV) isopropoxide/(R)-BINOL. organic-chemistry.orgrsc.org |

This table presents potential synthetic strategies for this compound based on established methods for other 1,2-diamines.

Development of Highly Efficient and Sustainable Catalytic Systems

The development of efficient and sustainable catalytic systems will be crucial for both the synthesis of this compound and its application in other transformations. For its synthesis, metal-catalyzed approaches, such as those employing palladium or rhodium, have shown promise in the diamination of alkenes. nih.govnih.gov Future work could focus on replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron or copper. Furthermore, the use of biocatalytic routes, for example, employing amine transaminases, could offer a highly selective and environmentally benign approach to chiral amine synthesis. rsc.org

Design of New this compound Derived Chiral Ligands and Organocatalysts

Chiral vicinal diamines are a cornerstone in the design of ligands for asymmetric catalysis. sigmaaldrich.com The structure of this compound, with its stereogenic center and two nitrogen atoms, makes it an excellent candidate for development into novel chiral ligands. The terminal alkene group offers a unique handle for further functionalization or for immobilization onto a solid support, creating recyclable catalysts. nih.gov These new ligands could find applications in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.

| Potential Ligand/Organocatalyst Class | Key Structural Feature | Potential Catalytic Application |

| Bidentate Nitrogen Ligands | Coordination to transition metals (e.g., Iridium, Rhodium). | Asymmetric transfer hydrogenation, allylic alkylation. nih.govnih.gov |

| Bifunctional Organocatalysts | Hydrogen bond donors/acceptors combined with a basic amine. | Michael additions, Aldol reactions. |

| Polymer-Supported Ligands | Covalent attachment via the alkene functionality. | Recyclable catalytic systems for continuous flow processes. nih.gov |

This table illustrates the potential for developing chiral ligands and organocatalysts derived from this compound.

Advanced Computational Modeling for Predictive Understanding

Computational modeling, particularly Density Functional Theory (DFT), can be a powerful tool to accelerate the development of catalysts and reactions involving this compound. nih.gov Theoretical calculations can be employed to:

Elucidate Reaction Mechanisms: Understanding the step-by-step mechanism of synthetic routes to this compound or its subsequent reactions can help in optimizing reaction conditions.

Predict Catalyst Performance: Computational screening of different metal-ligand combinations can identify promising candidates for experimental investigation, saving time and resources. nih.gov

Understand Stereoselectivity: Modeling the transition states of asymmetric reactions can provide insights into the origins of enantioselectivity and guide the design of more selective chiral ligands derived from this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The synthesis of this compound, particularly if it involves reactive intermediates or exothermic steps, could benefit significantly from being adapted to a continuous flow process. bohrium.com Furthermore, the immobilization of catalysts derived from this compound in packed-bed reactors would allow for their use in continuous manufacturing processes, enhancing their efficiency and reusability. whiterose.ac.uk

Potential for Diverse Scaffold Generation in Academic Research

The bifunctional nature of this compound makes it a valuable building block for diversity-oriented synthesis (DOS). researchgate.net The presence of two nucleophilic amine groups and a reactive alkene allows for a variety of chemical transformations to generate a wide range of molecular scaffolds. For example, the diamine moiety can be used to form various heterocyclic structures, while the alkene can participate in reactions such as metathesis, hydroformylation, or cycloadditions. This versatility could be exploited to create libraries of complex and diverse molecules for screening in drug discovery and chemical biology. nih.gov

Q & A

Q. How can meta-analytical approaches address variability in reported catalytic efficiencies of this compound-based catalysts?

- Methodological Answer : Aggregate data from heterogeneous catalysis studies and apply random-effects models to account for variability. Stratify analyses by catalyst loading, solvent systems, and substrate scope. Use meta-regression to identify confounding factors (e.g., temperature, pressure). Report results with confidence intervals to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.